molecular formula C24H23ClN2O4S B11241215 N-(3-chloro-4-methylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3-chloro-4-methylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11241215
M. Wt: 471.0 g/mol
InChI Key: PTSCLXXWZORJFP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazine ring, which is a versatile scaffold in medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the benzoxazine intermediate with the desired carboxamide derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and sulfonyl positions, using reagents like sodium azide or thiols.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may interfere with the activity of enzymes involved in oxidative stress pathways, thereby exerting its effects.

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its benzoxazine scaffold, which imparts stability and reactivity, making it suitable for a wide range of applications.

Properties

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H23ClN2O4S/c1-15-4-9-19(10-5-15)32(29,30)27-14-23(31-22-11-6-16(2)12-21(22)27)24(28)26-18-8-7-17(3)20(25)13-18/h4-13,23H,14H2,1-3H3,(H,26,28)

InChI Key

PTSCLXXWZORJFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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